Cas no 2138033-06-2 (4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol)

4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1159028
- 2138033-06-2
- 4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol
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- Inchi: 1S/C12H20N2O/c1-3-10-4-5-11(15)8-12(10)14-9(2)6-7-13-14/h6-7,10-12,15H,3-5,8H2,1-2H3
- InChI Key: MKIKBPQFLYRQKW-UHFFFAOYSA-N
- SMILES: OC1CCC(CC)C(C1)N1C(C)=CC=N1
Computed Properties
- Exact Mass: 208.157563266g/mol
- Monoisotopic Mass: 208.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
- XLogP3: 2
4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1159028-1.0g |
4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol |
2138033-06-2 | 1g |
$0.0 | 2023-06-08 |
4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol Related Literature
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
Additional information on 4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol
4-Ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol: A Comprehensive Overview
The compound 4-Ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol, also known by its CAS number 2138033-06-2, is a fascinating molecule with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclohexanol backbone, which is substituted at the 4-position with an ethyl group and at the 3-position with a 5-methylpyrazole moiety. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest for both academic and industrial research.
Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel pharmaceutical agents. The cyclohexanol moiety is known for its ability to act as a chiral center, which is crucial in asymmetric synthesis. Additionally, the pyrazole ring, a five-membered aromatic heterocycle, contributes to the molecule's stability and reactivity. This makes 4-Ethyl-3-(5-methylpyrazolyl)cyclohexanol a promising candidate for use in drug design, where structural diversity and stereochemistry play pivotal roles.
In terms of synthesis, researchers have employed various strategies to efficiently construct this compound. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly effective in forming the necessary carbon-heteroatom bonds. These methods not only enhance the yield but also ensure high purity, which is essential for subsequent biological evaluations.
The pharmacological properties of this compound have been extensively investigated. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes implicated in neurodegenerative diseases. Furthermore, preliminary toxicity assessments indicate that it exhibits low cytotoxicity, suggesting its suitability for further preclinical testing. These findings underscore the importance of continued research into its therapeutic applications.
Beyond pharmacology, this compound has also found relevance in materials science. Its unique structure allows for potential applications in polymer chemistry and catalysis. For instance, the pyrazole moiety can serve as a coordinating unit in metal complexes, which are widely used as catalysts in various industrial processes.
In conclusion, 4-Ethyl-3-(5-methylpyrazolyl)cyclohexanol represents a versatile molecule with diverse applications across multiple disciplines. As research progresses, it is anticipated that this compound will contribute significantly to advancements in drug discovery and materials science.
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